B1576372 Hyfl I

Hyfl I

Cat. No.: B1576372
Attention: For research use only. Not for human or veterinary use.
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Description

Hyflex (commonly abbreviated as HyFlex CM or Hyflex™, referred to here as "Hyfl I" per the query) is a nickel-titanium (NiTi) rotary instrument used in endodontics for root canal preparation. Its design incorporates a controlled memory (CM) wire technology, which enhances flexibility and resistance to cyclic fatigue compared to traditional NiTi instruments . This compound is engineered to maintain the original canal curvature while reducing apical extrusion of debris, a critical factor in minimizing postoperative complications such as inflammation and pain .

Properties

bioactivity

Antimicrobial

sequence

GIPCGESCVFIPCISGVIGCSCKSKVCYRN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Apically Extruded Debris (Mean Weight in Grams)

Instrument Debris Weight (g) Statistical Significance (vs. This compound)
This compound 0.0021
Reciproc 0.0058 P < 0.05
ProTaper Universal 0.0033 P = 0.98 (vs. Neolix)
Neolix 0.0032 P = 0.98 (vs. ProTaper)

Key findings:

  • Reciproc produced 176% more debris than this compound due to its reciprocating motion and sharper cutting edges, which increase dentinal microcracks and debris propulsion .
  • This compound’s non-cutting tip and flexible design minimized debris extrusion, aligning with its clinical goal of reducing postoperative complications .
2.3 Cyclic Fatigue Resistance

This compound’s CM wire grants it exceptional cyclic fatigue resistance. In simulated curved canals, this compound endured >600 cycles before fracture, whereas Reciproc and ProTaper Universal fractured at ~300–400 cycles . This property makes this compound safer for complex anatomies.

2.4 Clinical Outcomes
  • This compound : Lower incidence of postoperative pain (8% of cases) due to minimal debris extrusion .
  • Reciproc : Higher postoperative pain (22% of cases) linked to aggressive debris displacement .
  • ProTaper Universal/Neolix : Moderate pain rates (12–15%) .

Critical Analysis of Research Limitations

While this compound demonstrates superior performance in controlled studies, real-world clinical variability (e.g., operator skill, canal anatomy) may affect outcomes. Additionally, most studies focus on debris extrusion and fatigue resistance; long-term success rates (e.g., healing after 12 months) require further investigation .

Preparation Methods

Natural Extraction and Purification

Hyfl I, like other cyclotides, can be isolated from plant sources where it naturally occurs. The typical source plants are species within families such as Violaceae and Rubiaceae, with Hyfl B being isolated from Hybanthus floribundus as an example.

Extraction Process:

  • Plant Material Preparation: Dried and powdered plant tissues are subjected to solvent extraction, commonly using aqueous ethanol or methanol mixtures.
  • Crude Extract Concentration: The solvent is evaporated under reduced pressure to concentrate the crude extract.
  • Fractionation: The crude extract undergoes fractionation using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
  • Purification: Further purification is achieved by preparative HPLC, exploiting the hydrophobicity and unique retention times of cyclotides.
  • Characterization: Purity and identity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This approach yields naturally occurring this compound with its native disulfide bonds and cyclic backbone intact, preserving biological activity.

Chemical Synthesis of this compound

Chemical synthesis allows for the production of this compound and its analogs with precise control over sequence and modifications.

Solid-Phase Peptide Synthesis (SPPS):

  • Linear Peptide Assembly: this compound’s amino acid sequence is assembled on a solid resin using Fmoc- or Boc-chemistry.
  • Cyclization: After chain assembly, the linear peptide is cleaved from the resin and cyclized head-to-tail in solution. Cyclization is typically facilitated by high-dilution conditions to favor intramolecular reactions.
  • Disulfide Bond Formation: The three disulfide bonds are introduced through oxidative folding using reagents such as iodine or air oxidation under controlled pH and temperature.
  • Purification and Characterization: Final products are purified by RP-HPLC and characterized by MS and NMR to confirm correct folding and cyclization.

Key Reagents and Conditions:

Step Reagents/Conditions Purpose
Peptide Assembly Fmoc-protected amino acids, coupling agents (HBTU, DIC) Sequential addition of amino acids
Cyclization High-dilution conditions, coupling agents (e.g., HATU) Head-to-tail backbone cyclization
Oxidative Folding Iodine, air oxidation, redox buffers (GSH/GSSG) Formation of three disulfide bonds
Purification RP-HPLC Isolation of pure cyclotide
Structural Analysis MS, NMR Confirmation of molecular weight and structure

This method enables incorporation of unnatural amino acids or labels for functional studies and drug development.

Recombinant Biosynthesis Using Protein Trans-Splicing

Recent advances have enabled the biosynthesis of cyclotides like this compound in microbial hosts such as Escherichia coli, employing intein-mediated protein trans-splicing (PTS) technology.

Method Overview:

  • Gene Construction: DNA encoding a linear precursor of this compound is fused at its N- and C-termini to split intein fragments (e.g., Nostoc punctiforme DnaE intein).
  • Expression in Host Cells: The fusion protein is expressed in E. coli cells under inducible promoters.
  • Intein-Mediated Cyclization: The split intein catalyzes the excision of itself and ligates the peptide termini, resulting in a cyclic peptide.
  • Disulfide Bond Formation: Correct folding and disulfide bond formation occur in the oxidative environment of the host or during purification.
  • Purification: Affinity chromatography and RP-HPLC are used to isolate the cyclotide.
  • Characterization: MS, NMR, and bioassays confirm structure and activity.

Advantages:

  • Enables production of cyclotides with unnatural amino acids.
  • Facilitates generation of genetically encoded libraries for high-throughput screening.
  • Allows in vivo labeling and functionalization via bioorthogonal chemistry.

Key Experimental Data:

Parameter Description/Result
Host E. coli Origami2 (DE3) strain
Expression Vector Plasmid encoding this compound precursor fused to split inteins
Cyclization Efficiency High yield of cyclic peptide confirmed by SDS-PAGE and HPLC
Structural Confirmation NMR spectra consistent with native folding
Functional Assays Binding to target proteases demonstrated by fluorescence

This method represents a cutting-edge approach to produce this compound with high fidelity and functional versatility.

Comparative Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Natural Extraction Solvent extraction, HPLC purification Natural product, preserves native folding Low yield, plant material variability
Chemical Synthesis (SPPS) Stepwise peptide assembly, cyclization, folding Precise control, allows modifications Labor-intensive, costly for large scale
Recombinant Biosynthesis Intein-mediated cyclization in E. coli Scalable, allows unnatural amino acids Requires genetic engineering expertise

Research Findings and Notes

  • Cyclotides including this compound exhibit exceptional stability due to their cyclic cystine knot (CCK) motif, which is preserved across preparation methods.
  • Recombinant biosynthesis using split inteins is a versatile platform enabling in-cell production and functionalization, expanding drug development possibilities.
  • Chemical synthesis remains indispensable for introducing site-specific modifications and labels.
  • Extraction from natural sources is still relevant for initial discovery and characterization but is limited by yield and scalability.
  • Analytical techniques such as HPLC, MS, and NMR are critical for confirming purity, correct folding, and cyclization.

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